molecular formula C13H18N2O5S B299696 Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate

Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate

Cat. No. B299696
M. Wt: 314.36 g/mol
InChI Key: GUCJAGSQRMKOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate, also known as MSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate involves its ability to inhibit the activity of certain enzymes. Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to changes in different biological processes, which can be studied to understand the role of these enzymes in different cellular functions.
Biochemical and Physiological Effects:
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of arachidonic acid from cellular membranes, which is involved in the production of various inflammatory mediators. Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of various cellular functions, including cell growth and differentiation.

Advantages and Limitations for Lab Experiments

Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has various advantages and limitations when used in lab experiments. One advantage is its ability to inhibit the activity of specific enzymes, which can help researchers understand the role of these enzymes in different biological processes. However, one limitation is that Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate may not be selective for a specific enzyme and may also inhibit the activity of other enzymes. This can lead to unintended effects on different cellular functions.

Future Directions

There are various future directions for research involving Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate. One direction is to study the role of Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate in different disease models, such as cancer and inflammation. Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has been shown to have anti-inflammatory effects, and its potential as a therapeutic agent for different inflammatory diseases can be explored. Another direction is to develop more selective inhibitors of specific enzymes, which can help researchers study the role of these enzymes in different biological processes with greater specificity.
Conclusion:
In conclusion, Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate is a valuable tool for scientific research due to its ability to inhibit the activity of certain enzymes and its various biochemical and physiological effects. Its applications in different disease models and the development of more selective inhibitors are promising directions for future research. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate, researchers can make informed decisions when using this compound in their studies.

Synthesis Methods

The synthesis of Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate involves the reaction of 4-(4-morpholinylsulfonyl)benzylamine with methyl chloroformate. This reaction takes place in the presence of a base, such as triethylamine, and produces Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate as a white solid. The purity of the synthesized Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has been found to have various applications in scientific research. It has been used as a tool to study the role of different proteins and enzymes in biological processes. Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase A2, which are involved in various cellular functions. This inhibition can help researchers understand the role of these enzymes in different biological processes.

properties

Product Name

Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate

Molecular Formula

C13H18N2O5S

Molecular Weight

314.36 g/mol

IUPAC Name

methyl N-[(4-morpholin-4-ylsulfonylphenyl)methyl]carbamate

InChI

InChI=1S/C13H18N2O5S/c1-19-13(16)14-10-11-2-4-12(5-3-11)21(17,18)15-6-8-20-9-7-15/h2-5H,6-10H2,1H3,(H,14,16)

InChI Key

GUCJAGSQRMKOLK-UHFFFAOYSA-N

SMILES

COC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Canonical SMILES

COC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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